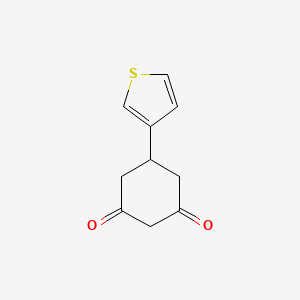

5-(Thiophen-3-yl)cyclohexane-1,3-dione

描述

Significance of Cyclohexane-1,3-diones in Modern Organic Synthesis and Chemical Research

Cyclohexane-1,3-dione and its derivatives are highly valued precursors in synthetic organic chemistry. researchgate.netbohrium.com Their utility stems from their structural features, namely the presence of two carbonyl groups and a highly active methylene (B1212753) moiety, which allow for a wide range of chemical transformations. researchgate.nettandfonline.com This chemical versatility makes them excellent starting materials for the synthesis of a plethora of more complex and valuable organic molecules. bohrium.com

These diones serve as crucial intermediates in the construction of numerous biologically active compounds, including natural products, pharmaceuticals, and a variety of heterocyclic systems. researchgate.netresearchgate.net The compounds synthesized from cyclohexane-1,3-dione scaffolds have demonstrated a diverse array of biological activities, such as:

Anticancer tandfonline.com

Anti-inflammatory researchgate.nettandfonline.com

Antibacterial researchgate.nettandfonline.com

Antiviral researchgate.nettandfonline.com

Analgesic researchgate.nettandfonline.com

Anticonvulsant tandfonline.com

Herbicidal and pesticidal researchgate.netgoogle.com

The ability to act as a foundational scaffold for creating such a wide range of functionally diverse molecules underscores the importance of cyclohexane-1,3-diones in medicinal chemistry and agrochemical research. tandfonline.comgoogle.com They are key building blocks for constructing nitrogen-containing heterocycles like 1,4-dihydropyridines and acridine-1,8-diones, as well as oxygen heterocycles such as 4H-chromenones and 2H-xanthenones. researchgate.netbohrium.com

Strategic Role of Thiophene (B33073) Moieties in Functional Molecule Design and Advanced Materials

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. cognizancejournal.comnih.gov Its structure is of great interest because of its bioisosteric relationship with benzene (B151609); the two rings share remarkable similarities in physicochemical properties, such as boiling point. cognizancejournal.comchemicalbook.com This allows medicinal chemists to substitute benzene rings with thiophene in drug candidates to modulate properties like metabolism and receptor binding. eprajournals.com

The thiophene nucleus is a component of numerous approved pharmaceutical agents and is integral to the discovery of new therapeutic leads. nih.govnih.gov Thiophene derivatives have been shown to possess a wide spectrum of pharmacological activities, making them a focal point of drug design. nih.govresearchgate.net

| Reported Pharmacological Activities of Thiophene Derivatives |

| Anticancer cognizancejournal.comnih.gov |

| Antimicrobial cognizancejournal.comnih.gov |

| Anti-inflammatory cognizancejournal.comnih.gov |

| Antiviral cognizancejournal.com |

| Antihypertensive cognizancejournal.comresearchgate.net |

| Analgesic chemicalbook.com |

| Anticonvulsant cognizancejournal.com |

| Antioxidant cognizancejournal.comnih.gov |

Beyond medicine, the unique electronic properties of the thiophene ring, arising from the delocalization of π-electrons involving the sulfur atom's lone pairs, make it a valuable component in materials science. cognizancejournal.comchemicalbook.com Thiophene-based materials are explored for their applications in organic electronics, including solar cells, light-emitting diodes, and field-effect transistors. cognizancejournal.com

Interdisciplinary Relevance of 5-Substituted Cyclohexane-1,3-diones in Chemical Research

The functionalization of the cyclohexane-1,3-dione ring at its 5-position creates a diverse family of molecules with significant potential in interdisciplinary research. The introduction of a substituent at this position is a key strategy for creating intermediates used in the synthesis of natural products, bioactive alkaloids, and various heterocyclic compounds. google.com The development of novel synthetic methods, such as consecutive Michael-Claisen processes, has facilitated the creation of these important structural motifs. organic-chemistry.org

Attaching a heterocyclic scaffold like thiophene to the 5-position of the cyclohexane-1,3-dione core generates a hybrid molecule that combines the chemical reactivity of the dione (B5365651) with the biological and material properties of the heterocycle. Research into such structures is particularly relevant in medicinal chemistry. For instance, studies on heterocyclic compounds derived from cyclohexane-1,3-dione, including those bearing thiophene radicals, have identified candidates with potential as anticancer agents and c-Met kinase inhibitors. nih.govacs.org The synthesis of fused heterocyclic systems, such as pyran, pyridine (B92270), and thiophene derivatives from a cyclohexan-1,3-dione starting point, has yielded compounds with significant anti-proliferative activities against various cancer cell lines. nih.gov

Overview of Key Research Trajectories for 5-(Thiophen-3-yl)cyclohexane-1,3-dione and Related Structures

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its existence as a chemical entity is confirmed by its commercial availability and assigned CAS number. acints.comchemscene.com

| Compound Profile: this compound | |

| CAS Number | 239132-57-1 |

| Molecular Formula | C₁₀H₁₀O₂S |

| Molecular Weight | 194.25 g/mol |

Data sourced from supplier and chemical database information. acints.comchemscene.com

Key research trajectories for this compound and its structural isomers, such as the widely cited 5-(thiophen-2-yl)cyclohexane-1,3-dione, can be inferred from studies on related molecules. nih.gov The primary areas of investigation would likely include its use as a synthetic intermediate and the exploration of its biological activities.

Potential Research Directions:

Synthesis of Novel Heterocyclic Scaffolds: A major research avenue involves using this compound as a precursor in multi-component reactions to synthesize novel fused heterocyclic systems. nih.gov Investigations into its reactions with various reagents could yield new thiophene-containing pyran, pyridine, pyrazole (B372694), and thiazole (B1198619) derivatives. nih.govresearchgate.net

Anticancer Drug Discovery: Given that many derivatives of cyclohexane-1,3-dione and thiophene exhibit potent anticancer properties, a significant research trajectory would be the evaluation of this compound and its derivatives for cytotoxicity against various cancer cell lines. nih.govnih.gov Subsequent studies could explore their potential as inhibitors of specific protein kinases, such as c-Met, which are implicated in tumor growth. acs.orgnih.gov

Development of Bioactive Agents: Based on the broad pharmacological profile of its constituent moieties, the compound could be screened for other biological activities.

| Biological Activities of Related Thiophene-Substituted Heterocycles | Core Scaffold | Reference |

| c-Met Kinase Inhibition, Anticancer | Cyclohexane-1,3-dione | nih.govacs.org |

| Dihydrofolate Reductase (DHFR) Inhibition | 1,3,4-Thiadiazole | nih.gov |

| Antiproliferative Activity | Cyclohexane-1,3-dione | nih.gov |

| Tyrosine Kinase Inhibition | Cyclohexane-1,3-dione | researchgate.net |

The exploration of this compound and its derivatives represents a promising field of study, with potential applications spanning medicinal chemistry, drug discovery, and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-thiophen-3-ylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-2,6,8H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCRDWBATGBOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Thiophen 3 Yl Cyclohexane 1,3 Dione and Analogous Structures

Targeted Synthesis of 5-(Thiophen-3-yl)cyclohexane-1,3-dione

While specific literature detailing the synthesis of this compound is not abundant, its construction can be envisioned through established chemical reactions widely used for analogous structures. These approaches include conjugate additions, condensation reactions, and efficient one-pot multicomponent strategies.

Michael Addition Strategies for C-5 Substitution of Cyclohexane-1,3-diones

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction and represents a primary strategy for introducing substituents at the C-5 position of a cyclohexane-1,3-dione precursor. studycorgi.com This approach typically involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. To synthesize the target molecule, a suitable thiophene-3-yl nucleophile would be added to a Michael acceptor such as 2-cyclohexen-1-one. The resulting intermediate could then be further oxidized or modified to yield the 1,3-dione.

Alternatively, a double Michael addition can be employed. For instance, the reaction of an active methylene (B1212753) compound with a divinyl ketone can construct the cyclohexane (B81311) ring system with the desired substitution pattern. acs.org In the context of the target compound, this could hypothetically involve a reaction where a thiophene-containing precursor acts as the nucleophile in a tandem Michael addition sequence.

Condensation Reactions Involving Thiophene-3-yl Precursors and Cyclohexane-1,3-dione Scaffolds

Condensation reactions, particularly the Knoevenagel condensation, provide another viable route. This reaction involves the nucleophilic addition of an active hydrogen compound, like cyclohexane-1,3-dione, to a carbonyl group, such as an aldehyde or ketone. For the synthesis of the target molecule, Thiophene-3-carboxaldehyde would be the key precursor. fishersci.comthegoodscentscompany.comnih.gov

The general mechanism proceeds with a base-catalyzed reaction between an aldehyde and cyclohexane-1,3-dione. A subsequent Michael-type addition can then lead to the formation of more complex structures. nih.gov In a hypothetical pathway, the Knoevenagel condensation of thiophene-3-carboxaldehyde with cyclohexane-1,3-dione could yield an intermediate that, through a subsequent reaction cascade, could potentially lead to the desired 5-substituted product. This strategy has been successfully used to prepare various 5,5'-(arylmethylene)bis derivatives. nih.gov

One-Pot Multicomponent Reaction (MCR) Approaches for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are advantageous due to their atom economy, straightforward procedures, and reduced waste. nih.gov

A plausible one-pot synthesis for this compound could be designed based on established MCRs. For example, a reaction involving thiophene-3-carboxaldehyde, a dimedone derivative (as the cyclohexane-1,3-dione scaffold source), and another component in a cascade process could assemble the target molecule. Such strategies often begin with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, to rapidly build molecular complexity. nih.gov

General Synthetic Routes to 5-Substituted Cyclohexane-1,3-diones and their Utility

The cyclohexane-1,3-dione moiety is a key building block in organic synthesis, valued for its presence in many biologically important compounds. google.comgoogle.com Consequently, several general methods have been developed to synthesize 5-substituted derivatives of this scaffold.

Approaches from Acetone (B3395972) and α,β-Unsaturated Esters

A robust and efficient one-pot method for synthesizing cyclohexane-1,3-dione derivatives involves a consecutive Michael-Claisen process starting from acetone (or substituted acetones) and α,β-unsaturated esters like ethyl acrylate. google.comorganic-chemistry.orgthieme-connect.com This approach overcomes previous challenges where unsubstituted acetone reacted uncontrollably, leading to complex mixtures. organic-chemistry.orgthieme-connect.com

The process is initiated by preparing the acetone enolate at low temperatures (-10 °C to 0 °C) using a strong base such as sodium hydride (NaH). organic-chemistry.orgthieme-connect.com This is followed by a double Michael addition of the enolate to two molecules of the α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular Claisen condensation (cyclization) to form the cyclohexane-1,3-dione ring. organic-chemistry.org This method exhibits excellent regioselectivity and has been successfully scaled up, demonstrating its practical utility for producing these valuable intermediates. organic-chemistry.orgthieme-connect.com The development of this one-pot process represents a significant advancement in synthesizing functionalized cyclohexane-1,3-diones from simple, readily available starting materials. google.comgoogle.comresearchgate.net

Utilization of Functionalized Cyclopentenones for Ring Expansion

Ring expansion reactions of strained carbocycles offer another strategic avenue to access cyclohexanone (B45756) frameworks. While the direct ring expansion of a cyclopentenone to a cyclohexane-1,3-dione is not a commonly cited pathway, related transformations highlight the principle. For instance, rhodium-catalyzed reactions of substituted cyclopropanes can lead to highly functionalized cyclohexenones through a sequence involving acyloxy migration and a subsequent [5+1] cycloaddition. nih.gov

More specifically, transformations of cyclopentane-1,3-diones into cyclohexane-1,4-diones have been reported, demonstrating that ring enlargement of five-membered rings is a feasible strategy. researchgate.net The use of functionalized small rings, such as cyclobutanones, as scaffolds that can undergo rearrangement and expansion is also a well-established concept in organic synthesis. sci-hub.se These methods underscore the potential for developing novel synthetic routes to cyclohexane-1,3-dione derivatives by leveraging the inherent ring strain of smaller carbocyclic precursors.

Catalytic Systems in the Synthesis of Cyclohexane-1,3-dione Derivatives

The synthesis of the cyclohexane-1,3-dione scaffold, a key component in numerous biologically active compounds and natural products, is a well-established area of organic chemistry. researchgate.netresearchgate.net Modern synthetic efforts have focused on the development of efficient and selective catalytic systems to construct this versatile six-membered ring. These approaches include organocatalysis for asymmetric synthesis, metal-based catalysis for a wide range of functionalizations, and traditional base- or acid-promoted condensation reactions.

Organocatalysis in C-C Bond Formation

Organocatalysis has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds, offering a complementary strategy to metal-based catalysis. researchgate.net In the context of cyclohexane-1,3-dione derivatives, organocatalysts enable the asymmetric construction of chiral centers, a critical feature for many pharmaceutical applications. Bifunctional organocatalysts, which can simultaneously activate both nucleophilic and electrophilic partners, are particularly effective. mdpi.com For instance, catalysts derived from chiral diamines like (1R,2R)-cyclohexane-1,2-diamine have been developed to facilitate these transformations. mdpi.com

A key strategy involves the asymmetric desymmetrization of prochiral cyclohexane-1,3-diones through tandem reactions that merge different activation modes, such as iminium and enamine catalysis. rsc.org This approach allows for the creation of complex polycyclic structures with high stereocontrol from simple achiral starting materials. Organocatalyzed domino reactions, which involve multiple bond-forming events in a single synthetic operation, provide an efficient pathway to complex cyclic compounds, avoiding the need for isolating intermediates and using protecting groups. researchgate.net

| Catalyst Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| Chiral 1,2-Diamine Derivatives | 1,4-Addition (Michael Reaction) | Bifunctional activation of nucleophile and electrophile. | mdpi.com |

| Proline-based Catalysts | Tandem Annulation (oxa-Michael/Aldol) | Asymmetric desymmetrization of prochiral diones. | rsc.org |

| Thiourea/Squaramide Catalysts | Domino/Cascade Reactions | Efficient construction of complex molecules with high enantioselectivity. | researchgate.netmdpi.com |

Metal-Based Catalysis for Diverse Functionalization

Transition metal catalysis offers a broad spectrum of reactions for the synthesis and functionalization of cyclohexane-1,3-dione derivatives. researchgate.net These catalysts are instrumental in forming C-C and C-heteroatom bonds, often with high efficiency and selectivity. For example, rhodium(II) catalysts have been investigated for their ability to mediate 1,3-cycloadditions of 2-diazocyclohexane-1,3-diones with enol ethers to produce dihydrofurans. researchgate.net However, achieving high enantioselectivity in such reactions can be challenging due to the high reactivity of the intermediate metallocarbene, which leads to an early transition state and consequently low selectivity. researchgate.net

Metal nanoparticles have also been employed as catalysts in the synthesis of various nitrogen-containing heterocycles using cyclohexane-1,3-diones as a key precursor. researchgate.net Furthermore, iron(III) complexes have been studied for the catalytic oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone, which are precursors to the dione (B5365651). mdpi.com These systems demonstrate the versatility of metal catalysts in manipulating the cyclohexane framework under various energy inputs, including microwave irradiation. mdpi.com

| Metal Catalyst | Reaction Type | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Rhodium(II) Complexes | 1,3-Cycloaddition | 2-Diazocyclohexane-1,3-dione | Dihydrofurans | researchgate.net |

| Iron(III) Complexes | Oxidation | Cyclohexane | Cyclohexanol/Cyclohexanone | mdpi.com |

| Cobalt/Transition Metal Nanoparticles | Hantzsch Dihydropyridine Synthesis | Cyclohexane-1,3-dione | 1,4-Dihydropyridines | researchgate.net |

Base-Catalyzed and Acid-Promoted Methods

Classical base- and acid-catalyzed reactions remain fundamental to the synthesis of the cyclohexane-1,3-dione ring. A prominent example is the Michael-Claisen condensation sequence. This approach allows for the one-pot synthesis of substituted cyclohexane-1,3-diones from precursors like acetone and α,β-unsaturated esters. google.com Strong bases, such as sodium hydride (NaH), are typically used to deprotonate the α-carbon of the ketone, initiating a Michael addition to the unsaturated ester. This is followed by an intramolecular Claisen condensation to form the cyclic dione. This method is valued for its atom economy and operational simplicity. google.com

In solution, cyclohexane-1,3-dione exists predominantly in its more stable enol tautomer. wikipedia.org This enolic character is central to its reactivity. For instance, under acid catalysis, it can react with alcohols to form 3-alkoxyenones, demonstrating how acid-promoted methods can be used for functionalization. wikipedia.org

Synthesis of Thiophene-Based Precursors and Their Coupling Reactions

The synthesis of the target molecule requires the preparation of a thiophene (B33073) precursor, specifically one that can be coupled at the 3-position. This involves both the initial construction of the thiophene ring with the desired substitution pattern and the subsequent regioselective functionalization to enable its conjugation to the dione moiety.

Construction of the Thiophene Nucleus with Desired Substitution Patterns

Numerous methods exist for the construction of the thiophene ring from acyclic precursors. derpharmachemica.commdpi.com Classical named reactions provide reliable routes to various thiophene derivatives. The Paal-Knorr synthesis, for instance, converts 1,4-dicarbonyl compounds into thiophenes using a sulfur source like phosphorus pentasulfide. derpharmachemica.com Other established methods include the Hinsberg, Fiesselmann, and Gewald syntheses, each providing access to thiophenes with different substitution patterns and functional groups. derpharmachemica.com

More recent advancements have focused on the cyclization of functionalized alkynes. mdpi.com These methods often utilize metal catalysts, such as Palladium(II) iodide (PdI₂), to promote the heterocyclization of substrates like 1-mercapto-3-yn-2-ols, yielding substituted thiophenes. organic-chemistry.org Such approaches can offer high regioselectivity and atom economy, allowing for the direct construction of the thiophene ring with a predetermined substitution pattern in a single step. mdpi.com

| Synthetic Method | Precursors | Key Reagents | Typical Product | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketones | P₂S₅, Lawesson's reagent | Substituted thiophenes | derpharmachemica.com |

| Fiesselmann Synthesis | α-Keto esters | Thiourea or other sulfur sources | Thiophenes with ester/carbonyl groups | |

| Hinsberg Synthesis | Diketones | P₂S₅ | Simple thiophene structures | |

| Palladium-Catalyzed Heterocyclization | 1-Mercapto-3-yn-2-ols | PdI₂, KI | Substituted thiophenes | mdpi.comorganic-chemistry.org |

| Base-Promoted Condensation | Ynone trifluoroborate salts, alkylthiols | Base | Thiophene trifluoroborates | organic-chemistry.org |

Regioselective Functionalization of Thiophenes for Direct Conjugation

Once the thiophene ring is formed, regioselective functionalization is often necessary to prepare it for coupling reactions. The inherent reactivity of thiophene typically favors electrophilic substitution at the 2- and 5-positions. Therefore, achieving functionalization at the 3- or 4-positions often requires more sophisticated strategies. derpharmachemica.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the regioselective functionalization of heterocycles, including thiophenes. rsc.orgdocumentsdelivered.com For instance, Pd-catalyzed direct C-H arylation can be employed to form C-C bonds at specific positions on the thiophene ring. rsc.org By employing directing groups, it is possible to control the site of C-H activation, providing access to 2,3,4- and 2,4,5-substituted thiophenes. acs.org Another powerful strategy is the palladium-catalyzed 1,4-migration, which, when combined with direct arylation, allows for the functionalization of the C-H bond at the β-position (C3) of 2-arylthiophenes. rsc.org These advanced methods provide a direct route to the precise molecular architecture required for conjugation to the cyclohexane-1,3-dione ring system.

Chemical Reactivity and Mechanistic Studies of 5 Thiophen 3 Yl Cyclohexane 1,3 Dione Derivatives

Tautomerism and Keto-Enol Equilibria in 1,3-Diketone Systems

Cyclohexane-1,3-dione and its derivatives are notable for their existence as an equilibrium mixture of tautomeric forms: the diketo form and one or more enolic forms. researchgate.netcdnsciencepub.com In solution, 1,3-cyclohexanedione (B196179) exists predominantly as its enol tautomer. wikipedia.org This phenomenon is a critical determinant of the molecule's chemical reactivity and potential biological activity. researchgate.net The keto-enol equilibrium is dynamic and can be significantly influenced by various factors, including the solvent, temperature, and the nature of substituents on the cyclohexane (B81311) ring. researchgate.netcdnsciencepub.com The stability of the enol form is often attributed to the formation of a conjugated system and the potential for intramolecular hydrogen bonding, which creates a stable six-membered ring. nih.gov

The equilibrium constant (Keq) between the keto and enol forms can vary. For instance, studies on substituted cyclohexane-1,3-diones have shown that the equilibrium is solvent-dependent, with stability observed in solvents like dimethyl sulfoxide-d6 and chloroform-d. researchgate.net

| Factor | Influence on Equilibrium | Typical Observation |

|---|---|---|

| Solvent Polarity | Polar solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions. researchgate.netnih.gov | Equilibrium constant (Keq) is often stable in DMSO-d6 and CDCl3 but can be unstable in acetone-d6 (B32918) and deuterated methanol. researchgate.net |

| Substituents | Electron-donating or electron-withdrawing groups can alter the electronic density of the ring, affecting the relative stability of the keto and enol forms. nih.gov | Electron-donating groups can stabilize the enol form through resonance. nih.gov |

| Intramolecular Hydrogen Bonding | Stabilizes the enol tautomer by forming a pseudo-aromatic six-membered ring. nih.gov | A key reason for the high proportion of the enol form in many 1,3-diketone systems. nih.gov |

| Temperature | Can shift the equilibrium; the enthalpy change (ΔH) for the tautomerization is generally small. cdnsciencepub.com | For unsubstituted cyclohexane-1,3-dione in chloroform, the enthalpy change is approximately 2.05 ± 0.5 kcal/mole. cdnsciencepub.com |

The introduction of a 5-(thiophen-3-yl) substituent is expected to exert a significant influence on the tautomeric equilibrium of the cyclohexane-1,3-dione system. The thiophene (B33073) ring is an electron-rich heteroaromatic system that can act as an electron-donating group through resonance. This electronic effect can alter the stability of the tautomers.

The electron-donating nature of the thiophene substituent can stabilize the enol form. By donating electron density into the cyclohexane ring, the thiophene group can enhance the conjugation of the enone system, thereby increasing its thermodynamic stability. Theoretical studies on substituted systems have shown that electron-donating substituents generally stabilize the enol form. nih.gov Furthermore, the specific placement of the thiophene ring at the 3-position (as opposed to the 2-position) influences the electronic interaction, which can be a determining factor in tautomeric preference. In related systems, such as 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione, the enol form is observed with the hydroxyl group positioned closer to the 3-thiophene ring, indicating a subtle electronic preference. ruc.dk

Solvation effects will also play a crucial role. The interaction of the solvent with the substituent can enhance or weaken its electron-donating properties, thereby shifting the equilibrium. nih.govmdpi.com In polar solvents, the stabilization of the more polar tautomer is expected, and the interaction between the solvent and the thiophene substituent could further modulate the tautomeric balance.

Reactivity at the Active Methylene (B1212753) Center of Cyclohexane-1,3-dione

The methylene group at the C-2 position of the cyclohexane-1,3-dione ring is flanked by two carbonyl groups, making its protons acidic (pKa ≈ 5.2). wikipedia.org Deprotonation by a base readily generates a stabilized enolate anion. This enolate is a key reactive intermediate, acting as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. The reactivity at this active methylene center is fundamental to the synthetic utility of 5-(thiophen-3-yl)cyclohexane-1,3-dione.

The nucleophilic enolate of this compound can react with various electrophiles.

Halogenation : The reaction with halogens (e.g., Br₂, Cl₂) or halogenating agents like N-bromosuccinimide (NBS) typically results in the substitution of one or both acidic protons at the C-2 position. researchgate.net This reaction proceeds through the enol or enolate form. In the case of thiophene-containing diketones, the carbonyl groups, being electron-withdrawing, can deactivate the thiophene ring towards electrophilic attack. semanticscholar.org This deactivation often allows for selective halogenation at the active methylene center without competing reaction on the thiophene ring, although reaction conditions must be carefully controlled. semanticscholar.orgtubitak.gov.tr

Nitration : Nitration of dicarbonyl compounds can be complex. While the active methylene position can be nitrated, the thiophene ring is also susceptible to electrophilic nitration. The substitution pattern on thiophene derivatives is well-studied; nitration of 3-substituted thiophenes generally yields the 2-nitro derivative as the major product. scispace.com However, the presence of the deactivating diketone moiety on the cyclohexane ring might influence the regioselectivity. Studies on related benzo[b]thiophene systems show that nitration can occur on the benzene (B151609) ring when the thiophene ring is deactivated. rsc.org Therefore, the reaction of this compound with nitrating agents could potentially lead to a mixture of products, with substitution occurring at the C-2 position of the dione (B5365651) or at the C-2 or C-5 positions of the thiophene ring, depending on the specific reagents and conditions employed.

The enolate of this compound can act as a nucleophile in Michael addition reactions. researchgate.net This conjugate addition involves the attack of the enolate on the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). This reaction is a powerful method for forming carbon-carbon bonds. The resulting adduct can then undergo further intramolecular reactions, such as cyclization, to generate more complex molecular architectures. The use of organocatalysts can often achieve high enantioselectivity in such Michael additions. researchgate.net

| Reaction Type | Electrophile/Reagent | Expected Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-5-(thiophen-3-yl)cyclohexane-1,3-dione |

| Nitration | HNO₃/H₂SO₄ | Potential mixture including 2-nitro-5-(thiophen-3-yl)cyclohexane-1,3-dione and 5-(2-nitrothiophen-3-yl)cyclohexane-1,3-dione. scispace.com |

| Michael Addition | Methyl vinyl ketone (MVK) | 2-(3-Oxobutyl)-5-(thiophen-3-yl)cyclohexane-1,3-dione |

| Alkylation | Methyl Iodide (CH₃I) | 2-Methyl-5-(thiophen-3-yl)cyclohexane-1,3-dione |

Transformational Chemistry of the Carbonyl Groups (C-1 and C-3)

The two carbonyl groups of this compound are key sites for a wide range of chemical transformations. In its enolic form, the molecule behaves as a vinylogous acid, and the enol ether can be formed. The carbonyls themselves can undergo nucleophilic attack and condensation reactions, leading to the formation of diverse heterocyclic structures.

Cyclohexane-1,3-dione derivatives are highly versatile precursors for the synthesis of various fused heterocyclic systems. researchgate.netscirp.orgscirp.org These reactions typically involve the condensation of one or both carbonyl groups (often via the enol form) with bifunctional reagents.

For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of fused pyridazine (B1198779) or pyrazole (B372694) derivatives. The Gewald reaction, involving condensation with an active methylene nitrile and elemental sulfur, can be used to construct a fused thiophene ring, yielding tetrahydrobenzo[b]thiophene derivatives. scirp.org Similarly, reactions with reagents like cyanoacetylhydrazine can also yield thiophene derivatives. researchgate.net These annulation strategies are central to building complex polycyclic molecules from relatively simple dione precursors. nih.govresearchgate.net The presence of the thiophene substituent at the 5-position can influence the reactivity and potentially the regiochemical outcome of these cyclization reactions.

| Reagent(s) | Resulting Heterocyclic System | Reaction Type |

|---|---|---|

| Aromatic aldehydes, Malononitrile (B47326) | 4H-Chromenones, Acridinediones researchgate.net | Knoevenagel condensation followed by cyclization |

| Elemental sulfur, Active methylene reagents (e.g., malononitrile) | Tetrahydrobenzo[b]thiophenes scirp.org | Gewald reaction |

| Hydrazine hydrate | Fused Pyridazines/Pyrazoles | Condensation/Cyclization |

| Cyanoacetylhydrazine, Elemental sulfur | Thiophene derivatives researchgate.net | Condensation/Cyclization |

| Phenylisothiocyanate, Elemental sulfur | Tetrahydrobenzo[d]thiazoles scirp.org | Condensation/Cyclization |

Oxidation and Reduction Pathways

The reactivity of this compound in oxidation and reduction reactions is governed by the distinct functionalities of its two core components: the cyclohexane-1,3-dione ring and the thiophene moiety.

Oxidation Pathways:

The cyclohexane-1,3-dione ring can undergo oxidative aromatization to form corresponding phenolic or anisole (B1667542) derivatives. This transformation can be promoted by reagents like molecular iodine in methanol, which facilitates the dehydrogenation of the ring to achieve an aromatic state. researchgate.net

The thiophene ring, on the other hand, is susceptible to oxidation at the sulfur atom. Strong oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. These transformations significantly alter the electronic properties of the thiophene ring, making it more electron-deficient.

Reduction Pathways:

The primary sites for reduction in the molecule are the two carbonyl groups of the cyclohexane-1,3-dione ring. Metal hydride reagents, most notably sodium borohydride (B1222165) (NaBH₄), are commonly used for this purpose. researchgate.net The reduction of ketones and aldehydes with NaBH₄ typically proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com This results in the formation of corresponding secondary alcohols. For this compound, a stepwise reduction would yield a mixture of hydroxy-ketone and diol products. The stereoselectivity of the hydride addition (axial vs. equatorial attack) is influenced by steric hindrance and the conformational stability of the transition state. vu.nl

In some cases, using a combination of sodium borohydride and iodine (NaBH₄/I₂) can lead to the reduction of not only the carbonyl groups but also the aromatic endocyclic double bonds, although this is highly substrate-dependent. svedbergopen.com

Below is a table summarizing potential oxidation and reduction reactions for this compound.

| Reaction Type | Moiety | Typical Reagents | Potential Product(s) |

|---|---|---|---|

| Oxidation | Cyclohexane-1,3-dione | Iodine (I₂) in Methanol | 5-(Thiophen-3-yl)resorcinol or derivative |

| Oxidation | Thiophene | Peroxy acids (e.g., m-CPBA) | 5-(Thiophen-3-yl 1-oxide)cyclohexane-1,3-dione |

| Oxidation | Thiophene | Excess peroxy acids | 5-(Thiophen-3-yl 1,1-dioxide)cyclohexane-1,3-dione |

| Reduction | Cyclohexane-1,3-dione | Sodium Borohydride (NaBH₄) | 3-Hydroxy-5-(thiophen-3-yl)cyclohexanone, 5-(Thiophen-3-yl)cyclohexane-1,3-diol |

Reactivity and Functionalization of the Thiophen-3-yl Moiety

The thiophene ring is an electron-rich aromatic system, making it susceptible to a variety of functionalization reactions, particularly on the carbon atoms of the ring.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophenes. imperial.ac.uk The thiophene ring is generally more reactive than benzene in these reactions. For a 3-substituted thiophene like the title compound, the primary sites for electrophilic attack are the C2, C4, and C5 positions. The regioselectivity of the substitution is influenced by both the electronic nature of the substituent and the inherent reactivity of the thiophene ring positions. youtube.com

Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. youtube.comlibretexts.org The cyclohexane-1,3-dione substituent at the C3 position can be considered weakly deactivating. Therefore, substitution is generally favored at the C2 and C5 positions, which are ortho and para-like, respectively, relative to the sulfur atom. However, achieving high regioselectivity can be challenging. researchgate.net Specialized catalytic systems have been developed to control the position of substitution, for instance, achieving selective C4-arylation under specific palladium catalysis conditions. acs.org

The table below outlines potential electrophilic aromatic substitution reactions on the thiophene ring.

| Reaction | Reagents | Expected Major Products (Position of Substitution) |

|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 5-(2-Bromo-thiophen-3-yl)cyclohexane-1,3-dione (C2), 5-(5-Bromo-thiophen-3-yl)cyclohexane-1,3-dione (C5) |

| Nitration | HNO₃ / H₂SO₄ | 5-(2-Nitro-thiophen-3-yl)cyclohexane-1,3-dione (C2), 5-(5-Nitro-thiophen-3-yl)cyclohexane-1,3-dione (C5) |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 5-(2-Acyl-thiophen-3-yl)cyclohexane-1,3-dione (C2), 5-(5-Acyl-thiophen-3-yl)cyclohexane-1,3-dione (C5) |

The C-H bonds on the thiophene ring, particularly at the electron-rich C2 and C5 positions, can be activated for oxidative coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon bonds between aromatic units. rsc.org For 3-substituted thiophenes, palladium-catalyzed oxidative coupling reactions with partners like arylboronic acids can be directed to specific positions, such as C4, under carefully controlled conditions. acs.orgnih.gov

This reactivity opens the possibility of using this compound as a monomer for the synthesis of novel polymers. Oxidative coupling could link the thiophene units, primarily through the C2 and C5 positions, to form polythiophene derivatives. Such polymers would feature a conjugated polythiophene backbone with pendant cyclohexane-1,3-dione groups. The electronic properties of the conjugated backbone combined with the functional handles of the dione rings could lead to materials with interesting applications in electronics or as functional materials.

Detailed Mechanistic Investigations of Key Transformations

The cyclohexane-1,3-dione ring of the title compound is not planar and, like cyclohexane itself, adopts a variety of non-planar conformations to minimize strain. The most stable of these is the chair conformation. pressbooks.pub In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's average plane) or equatorial (in the approximate plane of the ring) positions.

For this compound, the bulky thiophen-3-yl group will strongly prefer the equatorial position to minimize steric repulsion with the axial hydrogens on the same side of the ring (a phenomenon known as 1,3-diaxial interaction). libretexts.orgyoutube.comlibretexts.org The conformation with the substituent in the axial position is significantly higher in energy.

The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" at room temperature, which interconverts the two chair forms. pressbooks.pub During this process, all axial bonds become equatorial and vice versa. The energy barrier for this inversion is typically around 45 kJ/mol for cyclohexane and involves passing through higher-energy intermediate conformations like the half-chair and the twist-boat. nih.govvu.nl The Gibbs free energy difference (ΔG°) between the two chair conformers (axial vs. equatorial substituent) determines their relative populations at equilibrium. For a large substituent like a phenyl group, the A-value (energy cost of being axial) is approximately 2.9 kcal/mol, meaning the equatorial conformer is highly favored. pearson.com A similar or even greater preference is expected for the thiophen-3-yl group.

Studies on similar molecules like cis-cyclohexane-1,3-diol have shown that the energy difference between the diequatorial and diaxial conformers can be quantified using NMR spectroscopy, with values ranging from 0.1 to 2.7 kcal/mol depending on the solvent. rsc.org Quantum-chemical studies on 5-substituted 1,3-dioxanes have also been used to map the potential energy surface and estimate the potential barriers for conformational isomerizations. researchgate.net

| Conformer | Position of Thiophen-3-yl Group | Relative Stability | Key Destabilizing Interaction |

|---|---|---|---|

| Chair 1 | Equatorial | Most Stable | Minimal steric strain |

| Chair 2 | Axial | Least Stable | 1,3-Diaxial interactions |

| Twist-Boat | Intermediate | Intermediate | Torsional and steric strain |

| Boat | Transition State | High Energy | Eclipsing and flagpole interactions |

Kinetic and isotopic labeling studies are powerful tools for elucidating the detailed mechanisms of chemical reactions. researchgate.netias.ac.innih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can measure the change in the reaction rate, known as the kinetic isotope effect (KIE). nih.gov

For reactions involving this compound, KIEs could provide critical insights into transition state structures and rate-determining steps.

Electrophilic Aromatic Substitution: In a typical SEAr reaction, the rate-determining step is the initial attack of the electrophile to form a carbocation intermediate (the arenium ion). The subsequent loss of a proton to restore aromaticity is usually fast. youtube.com In such cases, replacing a C-H bond on the thiophene ring with a C-D bond would result in a negligible KIE (kH/kD ≈ 1), as this bond is not broken in the slow step. stackexchange.com However, if the deprotonation step becomes rate-limiting (for example, under certain conditions in sulfonation or iodination), a significant primary KIE (kH/kD > 1) would be observed. youtube.com

Oxidative Coupling: In palladium-catalyzed oxidative coupling reactions, the mechanism can be complex. Kinetic studies can determine the reaction order with respect to each component (the thiophene substrate, the coupling partner, the catalyst, and the oxidant). nih.gov Furthermore, measuring the KIE can help determine if C-H bond activation is the rate-determining step. For instance, a kinetic study on the palladium-catalyzed oxidative coupling of a thiophene derivative with phenylboronic acid revealed a low inverse KIE (kH/kD = 0.93) when using a 4-deuterated thiophene. nih.gov This result suggested that C-H bond cleavage was not the rate-determining step; instead, the data supported a mechanism where the transfer of the phenyl group to a palladium-thiophene complex is the slow step. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Thiophen 3 Yl Cyclohexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within a molecule. In 5-(Thiophen-3-yl)cyclohexane-1,3-dione, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the thiophene (B33073) ring and the cyclohexane-1,3-dione moiety.

The thiophene ring protons are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their relative positions on the 3-substituted ring.

The protons of the cyclohexane-1,3-dione ring will be observed in the aliphatic region. The methylene (B1212753) protons adjacent to the carbonyl groups (positions 4 and 6) are expected to be diastereotopic and will likely appear as complex multiplets due to coupling with each other and with the proton at position 5. The proton at position 5, being adjacent to the thiophene ring, will also present a distinct multiplet. The exact chemical shifts will be influenced by the enol-keto tautomerism inherent to β-dicarbonyl systems.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H | 7.0 - 8.0 | m |

| Cyclohexane-H5 | 3.0 - 4.0 | m |

| Cyclohexane-H2, H4, H6 | 2.0 - 3.5 | m |

Note: 'm' denotes a multiplet. Predicted values are based on typical ranges for similar structural motifs.

Carbon-¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The carbonyl carbons of the dione (B5365651) functionality are characteristically found far downfield, typically in the range of δ 190-210 ppm. The carbons of the thiophene ring will resonate in the aromatic region (δ 120-140 ppm), with the carbon directly attached to the cyclohexane (B81311) ring showing a different chemical shift compared to the others. The aliphatic carbons of the cyclohexane ring will appear in the upfield region of the spectrum (δ 20-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 210 |

| Thiophene-C | 120 - 140 |

| Cyclohexane-C5 | 40 - 50 |

| Cyclohexane-C2, C4, C6 | 20 - 40 |

Note: Predicted values are based on typical ranges for similar structural motifs.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the thiophene ring and between the protons on the cyclohexane ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connection between the thiophene ring and the cyclohexane-1,3-dione moiety, for instance, by observing a correlation between the thiophene protons and the C5 carbon of the cyclohexane ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing in the region of 1700-1740 cm⁻¹. The presence of enol-keto tautomerism may lead to a broadening of this peak or the appearance of additional bands related to C=C and O-H stretching in the enol form. Aromatic C-H and C=C stretching vibrations from the thiophene ring are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-S stretching vibration of the thiophene ring usually appears as a weaker band in the fingerprint region.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C=C bonds of the thiophene ring and the C-S bond are expected to show strong signals in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch | 1700 - 1740 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-S Stretch | 600 - 800 | Raman |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental formula.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for cyclohexane-1,3-diones involve cleavages of the cyclohexane ring. For the related isomer, 5-(2-Thienyl)cyclohexane-1,3-dione, gas chromatography-mass spectrometry (GC-MS) data shows a top peak at m/z 110. A similar fragmentation pattern might be expected for the 3-yl isomer, likely involving the thiophenyl group.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions.

While no crystal structure for this compound has been reported in the searched literature, analysis of related cyclohexane-1,3-dione derivatives reveals common structural features. The cyclohexane ring typically adopts a conformation that minimizes steric strain, often a chair or a distorted boat conformation. The crystal packing is generally governed by intermolecular forces such as hydrogen bonding (if enolized) and van der Waals interactions. A crystallographic study of this compound would definitively establish its solid-state conformation and packing arrangement.

Analysis of Molecular Conformation and Stereochemistry

Specific crystallographic data, such as bond lengths, bond angles, and dihedral angles for this compound, have not been reported. Such data is essential for a detailed analysis of the molecule's conformation, including the orientation of the thiophene ring relative to the cyclohexane-1,3-dione moiety and the stereochemical configuration of the chiral center at the C5 position of the cyclohexane ring. Without X-ray diffraction studies or advanced computational modeling specific to this compound, a scientifically accurate description of its three-dimensional structure cannot be provided.

Investigation of Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is not available. A thorough investigation of these features would necessitate single-crystal X-ray diffraction analysis, which would reveal the arrangement of molecules in the solid state. This analysis would identify any present hydrogen bonds, π-π stacking between thiophene rings, or other non-covalent interactions that govern the supramolecular architecture. In the absence of such studies, no data can be presented on these structural aspects.

Electronic Absorption (UV/Vis) Spectroscopy for Chromophore Characterization

There are no published UV/Vis absorption spectra for this compound. Characterization of the chromophoric system, which includes the thiophene ring conjugated with the enol or dione form of the cyclohexane-1,3-dione, requires spectroscopic measurements. These measurements would identify the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε), providing insight into the electronic transitions within the molecule. Without experimental or theoretically calculated spectra, a discussion of its electronic properties is not possible.

A data table for the key UV/Vis absorption features cannot be generated due to the lack of available data.

Computational and Theoretical Chemistry Studies of 5 Thiophen 3 Yl Cyclohexane 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 5-(Thiophen-3-yl)cyclohexane-1,3-dione, DFT calculations would be instrumental in providing a fundamental understanding of its chemical nature.

Geometry Optimization and Equilibrium Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles. The cyclohexane-1,3-dione ring is expected to adopt a chair or a twisted-boat conformation to minimize steric strain. The substitution of the thiophene (B33073) ring at the 5-position can exist in either an axial or equatorial position, leading to different conformers with distinct energy levels. DFT calculations would predict which of these conformers is the most stable.

Table 1: Hypothetical Optimized Geometry Parameters for the Most Stable Conformer of this compound This table is illustrative and based on general principles, as specific research data is unavailable.

| Parameter | Value (Axial Conformer) | Value (Equatorial Conformer) |

|---|---|---|

| C-C (cyclohexane) Bond Length | ~1.54 Å | ~1.54 Å |

| C=O Bond Length | ~1.23 Å | ~1.23 Å |

| C-S (thiophene) Bond Length | ~1.72 Å | ~1.72 Å |

| C-C (thiophene) Bond Length | ~1.38 - 1.44 Å | ~1.38 - 1.44 Å |

| C-C (ring-thiophene) Bond Length | ~1.52 Å | ~1.51 Å |

| Energy Difference (ΔE) | +X kcal/mol | 0 kcal/mol (Reference) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, while the LUMO may be distributed over the electron-deficient carbonyl groups of the cyclohexane-1,3-dione moiety.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound This table is illustrative and based on general principles, as specific research data is unavailable.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV | Predicts chemical reactivity and stability |

Molecular Electrostatic Potential (MESP) Surface Analysis for Predicting Reactive Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP surface would likely show negative potential (typically colored red) around the carbonyl oxygen atoms, indicating their nucleophilic character and suitability for interacting with electrophiles. The regions around the hydrogen atoms would exhibit positive potential (typically colored blue). Such analyses are invaluable in drug design for predicting how a molecule might interact with a biological target. Studies on similar molecules, such as certain thiophene-containing chromene derivatives, have utilized MESP to identify reactive sites for potential interactions with amino acid residues in proteins. acs.orgnih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclohexane (B81311) ring means that this compound can exist in various conformations. Conformational analysis aims to map the potential energy surface of the molecule to identify the stable conformers and the energy barriers between them.

Calculation of Conformational Inversion Barriers and Pathways

The cyclohexane ring can undergo a "ring flip" between two chair conformations. For a substituted cyclohexane, this inversion can interconvert axial and equatorial substituents. Computational methods can be used to calculate the energy barrier for this process, which typically proceeds through higher-energy twist-boat and half-chair transition states. The presence of the bulky thiophen-3-yl group will influence the energetics of this inversion. It is generally expected that the conformer with the bulky substituent in the equatorial position will be more stable. Mapping the potential energy surface would reveal the lowest energy pathway for this conformational change and the energy required to overcome the barrier.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

While specific theoretical predictions of the spectroscopic parameters for this compound are not extensively documented in dedicated studies, the methodologies for such predictions are well-established in computational chemistry. These predictions are crucial for the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is typically achieved using density functional theory (DFT) calculations. The process involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding constants are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. For this compound, theoretical calculations would be expected to distinguish between the protons and carbons of the cyclohexane-1,3-dione ring and the thiophene moiety, providing valuable data for experimental validation.

Vibrational Frequencies: Theoretical vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic coordinates. These calculations, also predominantly performed using DFT, help in the interpretation of infrared (IR) and Raman spectra. For this compound, key vibrational modes would include the C=O stretching frequencies of the dione (B5365651) group, the C-S stretching of the thiophene ring, and various C-H bending and stretching modes. Theoretical spectra can aid in the assignment of experimental spectral bands.

A hypothetical data table for predicted spectroscopic parameters is presented below, illustrating the type of information that would be generated from such computational studies.

| Parameter | Predicted Value |

| 1H NMR Chemical Shifts (ppm) | |

| Thiophene H (C2) | δ 7.2-7.4 |

| Thiophene H (C4) | δ 7.0-7.2 |

| Thiophene H (C5) | δ 7.3-7.5 |

| Cyclohexane CH (C5) | δ 3.0-3.3 |

| Cyclohexane CH2 (C4, C6) | δ 2.5-2.8 |

| Cyclohexane CH2 (C2) | δ 2.2-2.5 |

| 13C NMR Chemical Shifts (ppm) | |

| C=O (C1, C3) | δ 190-200 |

| Thiophene C (C3) | δ 135-140 |

| Thiophene C (C2, C5) | δ 125-130 |

| Thiophene C (C4) | δ 120-125 |

| Cyclohexane C (C5) | δ 40-45 |

| Cyclohexane C (C4, C6) | δ 35-40 |

| Cyclohexane C (C2) | δ 30-35 |

| Vibrational Frequencies (cm-1) | |

| C=O Stretch | 1680-1720 |

| C-S Stretch | 680-720 |

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2950 |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual predicted values would require specific computational calculations.

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms at a computational level provides a detailed picture of the transformation of reactants to products, including the identification of intermediates and transition states. For this compound, this could involve modeling its synthesis or its participation in further chemical reactions. For instance, the synthesis of related cyclohexane-1,3-dione derivatives often involves Michael addition reactions. researchgate.net

Computational modeling of such a reaction would involve:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized.

Frequency Calculations: These are performed to characterize the stationary points. A minimum on the potential energy surface (reactants, products, intermediates) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the connected reactants and products, confirming that the identified transition state correctly links the desired species.

Molecular Docking Simulations for Analyzing Intermolecular Interactions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netdovepress.com This is particularly valuable in drug discovery for understanding how a small molecule like this compound might interact with a biological target, such as a protein.

In silico molecular docking studies have been performed on derivatives of cyclohexane-1,3-dione to explore their potential as therapeutic agents. researchgate.netacs.orgnih.gov For example, derivatives have been investigated as potential inhibitors of the c-Met tyrosine kinase, which is implicated in non-small-cell lung cancer. acs.orgnih.govresearchgate.net In these studies, the cyclohexane-1,3-dione scaffold is docked into the active site of the target protein to predict binding affinities and identify key intermolecular interactions.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, the ligand is placed in various positions and orientations within the binding site of the receptor, and a scoring function is used to estimate the binding affinity for each pose.

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein.

The results of such simulations can guide the design of more potent and selective inhibitors. For this compound, the thiophene ring could participate in π-stacking interactions with aromatic amino acid residues, while the dione oxygens could act as hydrogen bond acceptors.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| c-Met Kinase | -7.5 to -9.0 | Met, Tyr, Asp | Hydrogen bonding, hydrophobic interactions |

| Dihydrofolate Reductase | -6.0 to -8.0 | Ile, Phe, Leu | Hydrophobic interactions, π-stacking |

| PIM-1 Kinase | -7.0 to -8.5 | Lys, Leu, Val | Hydrogen bonding, hydrophobic interactions |

Note: This table presents hypothetical data based on docking studies of similar compounds against common therapeutic targets.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physical properties or biological activities, respectively. nih.gov These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

For analogues of this compound, QSAR models have been developed to predict their anticancer activity. acs.orgnih.gov In a typical QSAR study:

Data Set Collection: A set of compounds with known activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, and physicochemical properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques.

Applications of 5 Thiophen 3 Yl Cyclohexane 1,3 Dione As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The cyclohexane-1,3-dione core is a well-established starting material for synthesizing numerous biologically active heterocycles. tandfonline.comresearchgate.net Its ability to participate in multi-component reactions makes it a valuable tool for creating molecular diversity. nih.gov

Construction of Six-Membered Oxygen-Containing Heterocycles (e.g., 4H-chromenones, 2H-xanthenones, pyran derivatives)

The cyclohexane-1,3-dione framework is instrumental in the synthesis of various oxygen-containing heterocycles. researchgate.net Multi-component reactions involving cyclohexane-1,3-dione, an aromatic aldehyde, and a source of active methylene (B1212753), such as malononitrile (B47326), are commonly employed to produce fused pyran derivatives. nih.govresearchgate.net These reactions often proceed with high efficiency, providing access to complex structures in a single step.

Similarly, the scaffold is a key precursor for synthesizing 4H-chromenones and 2H-xanthenones. tandfonline.comresearchgate.net Photolysis of chromenones bearing a thiophene (B33073) substituent has been shown to yield various dimeric photoproducts and 1,2-indandiones, highlighting the complex reactivity of such systems. nih.gov

Table 1: Examples of Oxygen-Containing Heterocycles from Cyclohexane-1,3-dione Precursors This table illustrates general synthetic pathways for the cyclohexane-1,3-dione scaffold.

| Heterocycle Class | Reactants | Typical Conditions | Reference(s) |

| Fused Pyran Derivatives | Cyclohexane-1,3-dione, Aromatic Aldehyde, Malononitrile | Multicomponent reaction, catalytic base | nih.gov |

| 4H-Chromenones | Cyclohexane-1,3-dione derivative, Salicylaldehyde | Multicomponent reaction, catalyst (e.g., K₃PO₄) | researchgate.net |

| 2H-Xanthenones | Cyclohexane-1,3-dione, Aldehyde | Condensation reaction | tandfonline.com |

Synthesis of Six-Membered Nitrogen-Containing Heterocycles (e.g., 1,4-dihydropyridines, acridinediones, 1,2,4-triazines, benzodiazepines)

The versatility of the cyclohexane-1,3-dione scaffold extends to the synthesis of a wide range of nitrogen-containing heterocycles. researchgate.net

1,4-Dihydropyridines: The Hantzsch reaction, a classic multi-component condensation, can utilize 1,3-diones, aldehydes, and ammonia (B1221849) or an amine to produce 1,4-dihydropyridines (1,4-DHPs). nih.govresearchgate.net Studies using thiophene-based aldehydes with various 1,3-diones have yielded novel 1,4-DHP derivatives with significant biological activity. nih.gov These reactions are often promoted by catalysts and can be performed under environmentally friendly conditions. nih.govrsc.org

Acridinediones: These compounds are structurally similar to 1,4-DHPs and are synthesized through one-pot reactions involving an aldehyde, cyclohexane-1,3-dione (or its derivatives like dimedone), and an amine or ammonium (B1175870) acetate. researchgate.netresearchgate.netmdpi.com Various catalysts have been developed to improve the efficiency of this synthesis. mdpi.com

1,2,4-Triazines: Cyclohexane-1,3-dione is a key starting material for novel 1,2,4-triazine (B1199460) derivatives. For instance, it can be reacted with a diazonium salt to form a hydrazinyl intermediate, which then serves as a precursor for heterocyclization reactions to build the triazine ring system. nih.govresearchgate.net These resulting triazines have been explored for their potential as kinase inhibitors. nih.gov

Benzodiazepines: 1,5-Benzodiazepine derivatives can be prepared through the cyclocondensation of o-phenylenediamine (B120857) with 1,3-dicarbonyl compounds, including cyclohexane-1,3-dione. rjptonline.org These reactions can be facilitated by catalysts like silica (B1680970) gel, sometimes under ultrasound irradiation, aligning with green chemistry principles. rjptonline.org While 1,4-benzodiazepine-2,5-diones are typically synthesized from amino acid precursors, the broader class of benzodiazepines is accessible from 1,3-dione scaffolds. rsc.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Cyclohexane-1,3-dione Precursors This table illustrates general synthetic pathways for the cyclohexane-1,3-dione scaffold.

| Heterocycle Class | Key Reactants (in addition to 1,3-dione) | Reaction Type | Reference(s) |

| 1,4-Dihydropyridines | Aldehyde, Ammonium Acetate | Hantzsch Condensation | nih.govrsc.org |

| Acridinediones | Aldehyde, Aniline or Ammonium Acetate | Multicomponent Condensation | researchgate.netmdpi.com |

| 1,2,4-Triazines | Diazonium Chloride, Phenylisothiocyanate | Multi-step Synthesis | nih.govresearchgate.net |

| 1,5-Benzodiazepines | o-Phenylenediamine | Cyclocondensation | rjptonline.org |

Formation of Fused Thiophene and Thiazole (B1198619) Derivatives

The inherent thiophene moiety in 5-(thiophen-3-yl)cyclohexane-1,3-dione makes it an interesting substrate for creating more complex, fused heterocyclic systems. The parent cyclohexane-1,3-dione is known to participate in reactions that lead to fused thiophene and thiazole rings. nih.govresearchgate.net

The Gewald reaction is a well-known method for synthesizing thiophenes, and related multi-component strategies can be used to construct fused thiophene systems starting from cyclic ketones. nih.govijprajournal.com For example, reacting a cyclohexane-1,3-dione derivative with malononitrile and elemental sulfur can yield tetrahydrobenzo[b]thiophene structures. researchgate.net

Similarly, thiazole rings can be fused to other heterocyclic systems. nih.gov The synthesis of fused thiazole derivatives often involves reacting a precursor containing a reactive ketone with reagents that provide the nitrogen and sulfur atoms of the thiazole ring, such as in the Hantzsch thiazole synthesis. organic-chemistry.org Starting with a functionalized cyclohexane-dione allows for the construction of benzo[d]thiazole derivatives. nih.gov

Preparation of Indazolones and Isoxazolones

While the direct synthesis of indazolones from cyclohexane-1,3-dione is less common, the synthesis of these heterocycles often involves precursors with 1,3-dicarbonyl functionality. organic-chemistry.org Isoxazoles and isoxazolones, however, are readily prepared from 1,3-diones. The reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) hydrochloride is a standard method for constructing the isoxazole (B147169) ring. nih.gov This reaction provides a direct pathway to isoxazole derivatives, which can be further functionalized. researchgate.net

Scaffold for the Development of Natural Product Analogues

The cyclohexane-1,3-dione ring is a structural motif found in numerous natural products and serves as a valuable starting point for the synthesis of their analogues. tandfonline.comresearchgate.net Its chemical functionality allows for the stepwise construction of more complex molecular architectures. The presence of the thiophene ring in this compound offers a unique feature for creating analogues where the thiophene acts as a bioisostere for a phenyl ring, a common strategy in medicinal chemistry to modify a compound's metabolic stability and biological activity.

Intermediate in the Preparation of Advanced Organic Materials

Derivatives of thiophene are widely recognized for their applications in materials science, particularly in the development of organic electronics, dyes, and polymers. ijprajournal.combohrium.com The combination of the thiophene unit, known for its electronic properties, with the reactive cyclohexane-1,3-dione core in this compound suggests its potential as an intermediate for advanced organic materials. The dione (B5365651) functionality can be used to anchor the molecule to polymer backbones or to synthesize larger conjugated systems, such as dyes or liquid crystals, where the electronic properties of the thiophene ring can be exploited. researchgate.net

Components in Optoelectronic Applications

While direct research on the optoelectronic applications of this compound is not extensively documented, the inherent properties of its constituent parts suggest significant potential in this field. The thiophene unit is a well-established electron-rich aromatic heterocycle, widely utilized in the design of organic semiconductors, conductive polymers, and dyes for solar cells. Thiophene-containing compounds are known for their excellent charge transport properties and their ability to be fine-tuned electronically through substitution.

The cyclohexane-1,3-dione fragment, on the other hand, can serve as a flexible linker or an anchoring group, and its carbonyl functionalities can be modified to influence the electronic properties of the molecule. For instance, compounds incorporating a dicyanomethylene group, which can be derived from a 1,3-dione, have been investigated as donor-acceptor chromophores. These materials are of interest for applications such as dye-sensitized solar cells. mdpi.com The combination of the electron-donating thiophene and the potential for creating electron-accepting sites within the cyclohexane-1,3-dione framework makes this compound a promising candidate for the development of novel organic materials for optoelectronic devices.

Table 1: Potential Optoelectronic Applications Based on Constituent Moieties

| Moiety | Relevant Properties | Potential Applications |

|---|---|---|

| Thiophene | Electron-rich, good charge transport | Organic semiconductors, conductive polymers, dye-sensitized solar cells |

Ligands for Metal Complexes

The 1,3-dione functionality within this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The two carbonyl groups can exist in equilibrium with their enol tautomer, which can be deprotonated to form a bidentate chelating ligand that binds strongly to a variety of metal ions. The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity, luminescence, and magnetic functionality.

The nature of the substituent at the 5-position of the cyclohexane-1,3-dione ring can significantly influence the properties of the resulting metal complexes. The presence of the thiophene ring in this compound introduces an additional site for potential coordination or a means to modulate the electronic properties of the ligand. This can affect the stability, reactivity, and photophysical characteristics of the metal complex. For example, calix chemscene.comarene derivatives bearing 1,3-diketone moieties have been shown to form luminescent lanthanide complexes with applications in bioimaging and sensing. mdpi.com The thiophene group, with its sulfur atom, could also participate in secondary interactions with certain metal centers, leading to unique coordination geometries and electronic structures.

Table 2: Features of this compound as a Ligand

| Feature | Description | Potential Impact on Metal Complexes |

|---|---|---|